Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone
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Overview
Description
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline is 281.10519334 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including structures akin to "1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline," has been a subject of study for their anticancer properties. These compounds have shown significant cytotoxicity against various breast cancer cell lines, such as MCF-7, MDA-MB-231, and Ishikawa. This research underscores the potential of tetrahydroisoquinoline derivatives as candidates for anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Neurological Implications
Research has identified 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) as a novel endogenous amine in mouse brain and parkinsonian CSF. The elevated levels of 1BnTIQ in the CSF of parkinsonian patients suggest its involvement in Parkinson's disease. This highlights the importance of studying tetrahydroisoquinoline derivatives for understanding neurological disorders and potentially developing therapeutic strategies (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).
Antihypertensive Agents
Another application of similar compounds involves the synthesis of 2,4-diamino-6,7-dimethoxyquinazolines, which demonstrated high binding affinity for alpha-1-adrenoceptors, indicating their potential as antihypertensive agents. These findings provide a basis for further exploration of tetrahydroquinoline derivatives in cardiovascular medicine (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Organocatalysis and Alkaloid Synthesis
The organocatalytic enantioselective Pictet-Spengler approach has been applied to synthesize biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, demonstrating the versatility of this method in producing compounds that are significant for pharmaceutical research (Ruiz-Olalla et al., 2015).
Biochemical Basis for Addiction
Tetrahydroisoquinoline derivatives have been studied for their potential role in the biochemical basis of alcohol addiction, providing insight into the complex interactions between alcohol metabolism and the production of addictive compounds (VirginiaE. & MichaelJ., 1970).
Mechanism of Action
Target of Action
The primary target of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . Specifically, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anticancer activity against various cancer cell lines
Cellular Effects
The cellular effects of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone have been studied in the context of cancer cells. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZWPXFRMKZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.